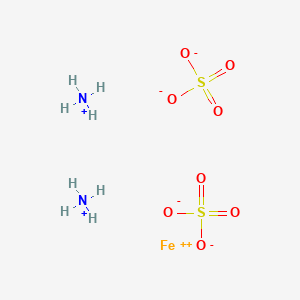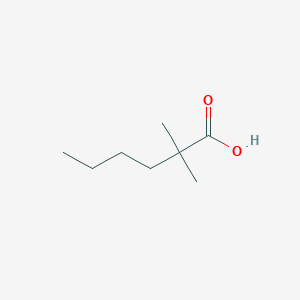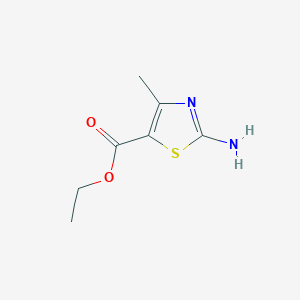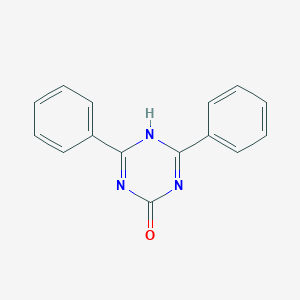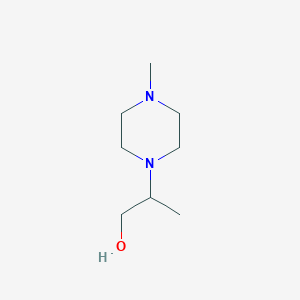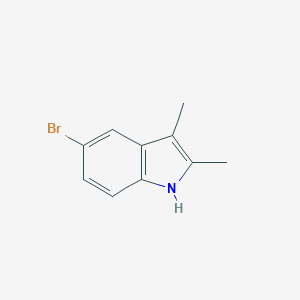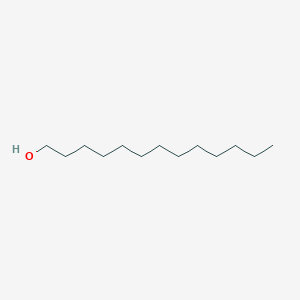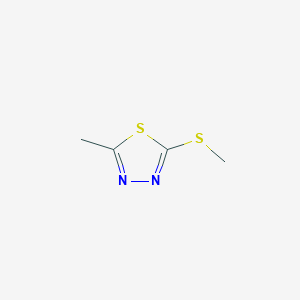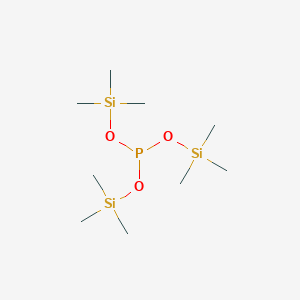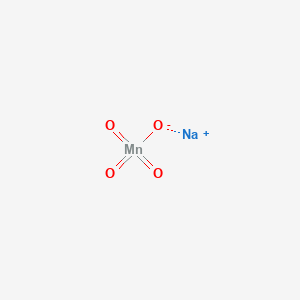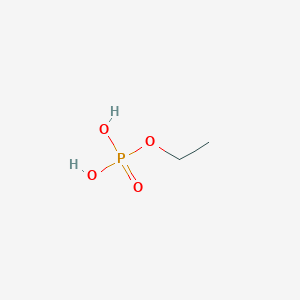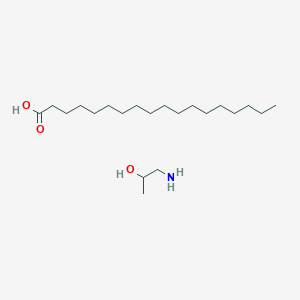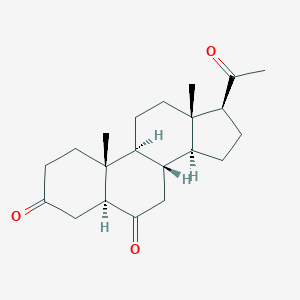
5alpha-Pregnane-3,6,20-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Pregnane-3,6,20-trione (5-PT) is a naturally occurring steroid hormone that plays an important role in various physiological processes. It is a metabolite of progesterone and is also known as pregnenolone-20-one. 5-PT has been studied extensively due to its potential applications in medical and scientific research.
Mécanisme D'action
The mechanism of action of 5-PT involves its interaction with various cellular receptors and enzymes. It has been found to bind to the progesterone receptor, which plays a key role in the regulation of various physiological processes. 5-PT has also been found to inhibit the activity of enzymes such as 11beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase, which are involved in the metabolism of steroid hormones.
Effets Biochimiques Et Physiologiques
5-PT has been found to have various biochemical and physiological effects. It has been shown to increase the production of cortisol, a hormone that plays a key role in the regulation of the immune system and stress response. Additionally, 5-PT has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-tumor effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-PT in lab experiments is its ability to modulate the activity of various cellular receptors and enzymes. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5-PT is its potential toxicity at high concentrations. Additionally, the effects of 5-PT may vary depending on the type of cells or tissues used in the experiments.
Orientations Futures
There are several future directions for the study of 5-PT. One area of research is the development of new drugs and therapies based on the properties of 5-PT. Additionally, further studies are needed to understand the mechanism of action of 5-PT and its interactions with various cellular receptors and enzymes. Furthermore, the potential applications of 5-PT in the treatment of various diseases need to be explored in more detail. Finally, the toxicity of 5-PT at high concentrations needs to be further investigated to ensure its safety in medical and scientific research.
Conclusion
In conclusion, 5-PT is a naturally occurring steroid hormone that has potential applications in medical and scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of 5-PT.
Méthodes De Synthèse
5-PT can be synthesized from progesterone through a series of chemical reactions. The synthesis involves the oxidation of the C20 position of progesterone to form 5-PT. The process is carried out using various oxidizing agents such as chromic acid, potassium permanganate, and selenium dioxide. The yield of the synthesis process depends on the type of oxidizing agent used and the reaction conditions.
Applications De Recherche Scientifique
5-PT has been used in various scientific research studies due to its potential applications in medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 5-PT has also been used in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used in the development of new drugs and therapies.
Propriétés
Numéro CAS |
1923-27-9 |
|---|---|
Nom du produit |
5alpha-Pregnane-3,6,20-trione |
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(5S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h14-18H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,20+,21+/m0/s1 |
Clé InChI |
MRURHGKZPVRRKA-UBYIZVQESA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



